molecular formula C7H9ClN4 B13073576 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile

Cat. No.: B13073576
M. Wt: 184.62 g/mol
InChI Key: BZFDTVAVBCDRBQ-UHFFFAOYSA-N
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Description

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile is a pyrazole derivative featuring a chloro substituent at position 4, an amino group at position 3, and a butanenitrile side chain at position 1 of the pyrazole ring (Figure 1).

Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

2-(3-amino-4-chloropyrazol-1-yl)butanenitrile

InChI

InChI=1S/C7H9ClN4/c1-2-5(3-9)12-4-6(8)7(10)11-12/h4-5H,2H2,1H3,(H2,10,11)

InChI Key

BZFDTVAVBCDRBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)N1C=C(C(=N1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloropyrazole with butanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxo derivatives .

Scientific Research Applications

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyrazole Derivatives with Nitrile Groups
  • Compound 11a (2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile): Features a pyran core fused with a pyrazole ring, hydroxy and amino substituents, and dual nitrile groups. The pyran ring introduces additional steric bulk and electronic effects compared to the simpler pyrazole structure of the target compound .
  • Compound 7a (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone): Incorporates a thiophene moiety linked to the pyrazole via a carbonyl group. The thiophene ring and additional amino groups enhance hydrogen-bonding capacity, differing from the chloro-substituted pyrazole in the target compound .
Nitrile-Containing Impurities
  • Impurity A (EP): 2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile. Shares a butanenitrile backbone but lacks the pyrazole ring, instead featuring dimethylamino and chlorophenyl groups. This structural divergence results in distinct physicochemical properties, such as higher basicity due to tertiary amines .

Physicochemical Properties

Compound Core Structure Key Substituents Functional Groups Potential Reactivity
Target Compound Pyrazole 3-Amino, 4-chloro, butanenitrile Nitrile, amine, chloro Nucleophilic substitution (Cl)
Compound 11a Pyran-pyrazole 5-Amino, 3-hydroxy, phenyl Nitrile, hydroxy Cyclocondensation
Compound 7a Thiophene-pyrazole 2,4-Diamino, 3-cyano Carbonyl, nitrile Hydrogen bonding
Impurity A (EP) Butanenitrile 4-Chlorophenyl, dimethylamino Tertiary amine, nitrile Alkylation

Key Observations :

  • The butanenitrile chain in the target compound increases molecular flexibility compared to rigid fused-ring systems (e.g., 11a).

Regulatory and Commercial Status

  • Target Compound : Listed as discontinued by suppliers, indicating challenges in synthesis scalability, regulatory compliance, or market demand .
  • Impurity A (EP) : Included in pharmaceutical guidelines, emphasizing the importance of controlling nitrile-containing impurities during drug manufacturing .

Biological Activity

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a butanenitrile moiety with a pyrazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile is C7H9ClN4C_7H_9ClN_4, with a molecular weight of approximately 184.63 g/mol. The structure includes:

  • A butanenitrile group, which contributes to its reactivity.
  • A 3-amino-4-chloro-1H-pyrazole moiety, enhancing its interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anti-inflammatory Properties : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation. Studies have shown that 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile may modulate inflammatory pathways by targeting specific kinases involved in cytokine signaling .
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Pyrazole derivatives often interact with proteins involved in cell cycle regulation and apoptosis, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of cyclooxygenase enzymes
AnticancerModulation of cell cycle proteins and apoptosis
AntimicrobialActivity against various bacterial strains

Structure-Activity Relationships (SAR)

The biological activity of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile can be influenced by various structural modifications. The presence of the chlorine atom in the pyrazole ring enhances its potency through halogen bonding effects, which can improve binding affinity to target proteins.

Table 2: Comparative SAR Data

Compound NameStructural FeaturesBiological Activity
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrileChlorine substitution on pyrazoleEnhanced anti-inflammatory effects
3-Amino-5-methylpyrazoleMethyl group additionDifferent anticancer profile
4-(3-Amino-1H-pyrazol-5-yl)butanenitrileAdditional amino groupVaried reactivity patterns

Case Studies

Recent studies have highlighted the potential therapeutic applications of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile:

  • Inhibition of Kinase Activity : A study demonstrated that pyrazole derivatives could effectively inhibit LRRK2 kinase activity, which is implicated in neurodegenerative diseases such as Parkinson's disease. This inhibition was linked to reduced neuroinflammation and improved neuronal survival in cellular models .
  • Anticancer Efficacy : In vitro experiments showed that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

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